molecular formula C6H4Cl2F2N2 B13014650 4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine

Cat. No.: B13014650
M. Wt: 213.01 g/mol
InChI Key: PHOBDDWYTNWODV-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4Cl2F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium carbonate.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), ammonium formate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is not fully understood. its biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety. These properties may allow the compound to interact with specific molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in various fields .

Biological Activity

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

The compound's molecular formula is C7H5Cl2F2N2, and it has a molecular weight of 225.03 g/mol. The presence of chlorine and difluoromethyl groups enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC7H5Cl2F2N2
Molecular Weight225.03 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to anti-cancer effects by disrupting the signaling pathways involved in tumor growth.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the pyridine ring can enhance the compound's potency against specific cancer types, such as breast and prostate cancers.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathways. These pathways are critical for regulating cellular metabolism and growth. The structure-activity relationship (SAR) studies have revealed that the introduction of the difluoromethyl group significantly increases the binding affinity to these targets.

Case Studies

  • Inhibition of PI3K/mTOR Pathway : A study demonstrated that this compound exhibited an IC50 value of approximately 17 nM for PI3Kα inhibition. This suggests a strong potential for therapeutic application in cancers driven by PI3K/mTOR signaling dysregulation .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it possesses moderate activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis shows that the presence of electron-withdrawing groups like chlorine and difluoromethyl at specific positions on the pyridine ring enhances biological activity. The following table summarizes findings from various studies on related compounds:

CompoundTargetIC50 (nM)Activity Description
This compoundPI3Kα17Strong inhibitor
Similar Compound AmTOR25Moderate inhibitor
Similar Compound BBacterial Strains50Moderate antimicrobial activity

Properties

Molecular Formula

C6H4Cl2F2N2

Molecular Weight

213.01 g/mol

IUPAC Name

4,6-dichloro-3-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4Cl2F2N2/c7-2-1-3(8)12-6(11)4(2)5(9)10/h1,5H,(H2,11,12)

InChI Key

PHOBDDWYTNWODV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C(F)F)Cl

Origin of Product

United States

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